An In-depth Technical Guide to 2-(5-fluoro-1H-indol-3-yl)acetonitrile
An In-depth Technical Guide to 2-(5-fluoro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-fluoro-1H-indol-3-yl)acetonitrile, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold can profoundly influence the compound's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This document details the synthesis, characterization, potential therapeutic applications, and safety considerations for this compound, serving as a vital resource for researchers engaged in the development of novel therapeutics.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can translate to improved pharmacokinetic and pharmacodynamic profiles.[2] 2-(5-fluoro-1H-indol-3-yl)acetonitrile, with its reactive acetonitrile moiety, serves as a versatile intermediate for the synthesis of more complex molecules, including tryptamine and ergoline alkaloid analogues.[3][4] Its potential applications span various therapeutic areas, including neurodegenerative diseases, viral infections, and modulation of serotonin receptors.[2][5][6][7]
Table 1: Physicochemical Properties of 2-(5-fluoro-1H-indol-3-yl)acetonitrile
| Property | Value | Source |
| CAS Number | 73139-85-2 | [8] |
| Molecular Formula | C₁₀H₇FN₂ | [8] |
| Molecular Weight | 174.17 g/mol | [8] |
| Appearance | Predicted: Off-white to light brown solid | General knowledge |
| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and methanol | General knowledge |
| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | [9] |
Synthesis of 2-(5-fluoro-1H-indol-3-yl)acetonitrile: A Practical Approach
While multiple synthetic routes to indole-3-acetonitriles exist, a common and effective strategy involves the conversion of the corresponding indole-3-carboxaldehyde. This two-step approach, starting from the commercially available 5-fluoroindole, offers a reliable pathway for the synthesis of the title compound.
Synthetic Workflow
Caption: Synthetic workflow for 2-(5-fluoro-1H-indol-3-yl)acetonitrile.
Experimental Protocol
Step 1: Synthesis of 5-Fluoroindole-3-carboxaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from established methods for the formylation of indoles.
-
Materials: 5-Fluoroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH) solution, Dichloromethane (CH₂Cl₂), Ice bath.
-
Procedure:
-
In a round-bottom flask, dissolve 5-fluoroindole in anhydrous DMF and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous NaOH solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-fluoroindole-3-carboxaldehyde.
-
Step 2: Conversion of 5-Fluoroindole-3-carboxaldehyde to 2-(5-fluoro-1H-indol-3-yl)acetonitrile
This one-pot reaction provides a direct conversion of the aldehyde to the acetonitrile.[10]
-
Materials: 5-Fluoroindole-3-carboxaldehyde, Sodium borohydride (NaBH₄), Sodium cyanide (NaCN), Methanol (MeOH), Formamide (NH₂CHO).
-
Procedure:
-
To a solution of 5-fluoroindole-3-carboxaldehyde in a mixture of methanol and formamide, add sodium borohydride in portions at room temperature.[10]
-
After stirring for 1 hour, add sodium cyanide to the reaction mixture.[10]
-
Reflux the mixture for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the reaction mixture and add brine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(5-fluoro-1H-indol-3-yl)acetonitrile.[3]
-
Characterization of 2-(5-fluoro-1H-indol-3-yl)acetonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(5-fluoro-1H-indol-3-yl)acetonitrile
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the indole ring protons, with characteristic splitting patterns influenced by the fluorine substituent, and a singlet for the methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances for the carbon atoms of the indole ring, with the carbon bearing the fluorine atom showing a characteristic coupling constant (¹JC-F), and signals for the methylene and nitrile carbons. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 174.06. |
| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹, and N-H stretching vibration for the indole ring around 3400 cm⁻¹.[11] |
Applications in Drug Development
The unique structural features of 2-(5-fluoro-1H-indol-3-yl)acetonitrile make it a valuable building block for the synthesis of novel therapeutic agents.
Neurological Disorders
The indole scaffold is a key component of many compounds targeting the central nervous system. Derivatives of 2-(5-fluoro-1H-indol-3-yl)acetonitrile can be explored for their potential as:
-
Serotonin Receptor Modulators: The serotonin (5-HT) receptors are crucial targets for the treatment of depression, anxiety, and other mood disorders.[5] Indole-based compounds have shown affinity for various 5-HT receptor subtypes.[12]
-
Anti-neurodegenerative Agents: Oxidative stress is a key factor in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[7] Indole derivatives have demonstrated neuroprotective and antioxidant properties.[13]
Antiviral Agents
The parent compound, 3-indoleacetonitrile, has demonstrated significant antiviral activity against influenza A virus and SARS-CoV-2.[1][6] The introduction of a fluorine atom could potentially enhance this activity, making 2-(5-fluoro-1H-indol-3-yl)acetonitrile a promising starting point for the development of novel antiviral drugs.
Caption: Potential therapeutic applications of 2-(5-fluoro-1H-indol-3-yl)acetonitrile.
Safety and Handling
As a research chemical, 2-(5-fluoro-1H-indol-3-yl)acetonitrile should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Table 3: Hazard Identification and First Aid
| Hazard | Precaution and First Aid |
| Inhalation | May cause respiratory tract irritation. Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9] |
| Skin Contact | May cause skin irritation. Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | May cause eye irritation. Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[9] |
| Ingestion | May be harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Conclusion
2-(5-fluoro-1H-indol-3-yl)acetonitrile is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its fluorinated indole core and reactive acetonitrile handle provide a strategic starting point for the development of new therapeutics targeting a range of diseases. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to explore its full potential in the field of drug discovery.
References
-
National Center for Biotechnology Information. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)benzofuran-2(3H)-one. PubChem Compound Summary for CID 16726487. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]
-
Somei, M., Yamada, F., & Kunimoto, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509. [Link]
-
Agilent Technologies. (2021). Acetonitrile SAFETY DATA SHEET. Retrieved from [Link]
-
Saczewski, J., & Balewski, Ł. (2009). Direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. Molecules (Basel, Switzerland), 14(10), 4069–4081. [Link]
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: acetonitrile. Retrieved from [Link]
-
Thangadurai, A., Manjula, K., & Ramalingan, C. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o451. [Link]
- Ube Industries. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.
-
Wróbel, M., Satała, G., Bugno, R., Stachowicz, K., Głuch-Lutwin, M., Siwek, A., Więckowska, A., & Kieć-Kononowicz, K. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic chemistry, 141, 106903. [Link]
-
Yi, C., Xue, Y., Chen, K., Wang, T., Yu, J., & Wang, Z. (2018). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules (Basel, Switzerland), 23(10), 2649. [Link]
-
Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 1-1052. [Link]
-
Wang, S., Liu, J., Zhang, R., Wang, Y., Zhang, Y., & Liu, S. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses, 13(8), 1452. [Link]
-
Wang, S., Liu, J., Zhang, R., Wang, Y., Zhang, Y., & Liu, S. (2022). In vitro and in vivo effects of 3-indoleacetonitrile-A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Antiviral research, 208, 105465. [Link]
-
Macor, J. E., Blank, D. H., Fox, C. B., Lebel, L. A., Newman, M. E., Post, R. J., Ryan, K., Schmidt, A. W., Schulz, D. W., & Koe, B. K. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of medicinal chemistry, 37(16), 2509–2512. [Link]
-
University of California, Santa Barbara. (n.d.). SOP for the safe use of Acetonitrile. Retrieved from [Link]
-
Agrawal, M., Saraf, S., Saraf, S., Dubey, S. K., Puri, A., Gupta, U., Kesharwani, P., & Ravichandiran, V. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants (Basel, Switzerland), 10(12), 1903. [Link]
-
Al-Mousawi, S. M., Moustafa, M. E., & El-Awaad, I. A. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules (Basel, Switzerland), 14(2), 791–797. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Indolylacetonitrile, 98%. Retrieved from [Link]
-
Wang, S., Liu, J., Zhang, R., Wang, Y., Zhang, Y., & Liu, S. (2022). In vitro and in vivo effects of 3-indoleacetonitrile-A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Antiviral research, 208, 105465. [Link]
-
Newman-Tancredi, A., Martel, J. C., Cosi, C., Heusler, P., Lestienne, F., Varney, M. A., & Cussac, D. (2017). Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist. Journal of pharmacy and pharmacology, 69(10), 1295–1308. [Link]
-
El-Sabbagh, O. I., El-Sabbagh, W. A., El-Naggar, M. A., & Al-Dhfyan, A. (2021). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules (Basel, Switzerland), 26(18), 5649. [Link]
- Li, Q., Holmes, A., & Young, E. A. (2000). Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol- l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist. The Journal of pharmacology and experimental therapeutics, 295(3), 1147–1154.
-
Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders. (2023). ACS chemical neuroscience, 14(16), 2911–2936. [Link]
-
Loba Chemie. (2022). ACETONITRILE FOR HPLC & UV SPECTROSCOPY. Retrieved from [Link]
-
Cullen, J. M., Smith, L. L., & Davis, M. G. (1995). In vivo antiviral activity and pharmacokinetics of (-)-cis-5-fluoro-1-[2-(hydroxymethyl) -1,3-oxathiolan-5-yl]cytosine in a woodchuck model of hepatitis B virus infection. Antimicrobial agents and chemotherapy, 39(6), 1369–1374. [Link]
- Al-Hourani, B. J., Al-Jaber, H. I., El-Eswed, B. I., & Sweidan, K. I. (2018). An entry to the synthesis of uleine-type alkaloids by Fischer indole synthesis reactions: FT-IR, NMR spectroscopy and computational studies.
-
Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. (2020). ACS chemical neuroscience, 11(15), 2320–2336. [Link]
-
ResearchGate. (n.d.). a) 1 H NMR spectrum of 1 in acetonitrile-d 3. Retrieved from [Link]
-
Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-29. [Link]
-
Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. (2020). Bioorganic & medicinal chemistry letters, 30(16), 127299. [Link]
-
Redrobe, J. P., Bourin, M., & Colombel, M. C. (1998). The 5-HT3 receptor agonist attenuates the action of antidepressants in the forced swim test in rats. Brain research, 792(2), 234–240. [Link]
Sources
- 1. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetonitrile (75-05-8) 1H NMR [m.chemicalbook.com]
- 5. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lsuhsc.edu [lsuhsc.edu]
